2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is an organic compound distinguished by its unique molecular structure. It is employed in various scientific research and industrial applications, due to its potent activity and favorable chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is used in organic synthesis as a building block for more complex molecules. It serves as a precursor in the synthesis of various functionalized benzoic acids.
Biology: Biologically, it is often utilized in the study of enzyme interactions and receptor binding, providing insights into molecular mechanisms and pathways.
Medicine: In medicinal chemistry, this compound has potential applications in drug design and development. It is explored for its potential pharmacological activities and therapeutic benefits.
Industry: Industrially, it finds uses in the development of agrochemicals, coatings, and specialty chemicals. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common structure in many biologically active compounds . It’s a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multi-step organic reactions, including fluorination, sulfonylation, and pyrrolidinylation. Key reagents such as fluorinating agents, sulfonyl chlorides, and pyrrolidines are used under controlled conditions.
Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for cost-efficiency and yield. This can involve catalytic methods, continuous flow reactors, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, producing sulfonyl fluorides or other oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced benzoic acid derivatives.
Substitution: : Nucleophilic substitutions often occur with halogens or other nucleophiles, resulting in various substituted benzoic acids.
Common Reagents and Conditions: Common reagents include halogenating agents, sulfonating agents, oxidizing agents, and reducing agents. Reactions typically occur under controlled temperatures and pressures, often requiring solvents such as dichloromethane or dimethyl sulfoxide.
Major Products:
Comparison with Similar Compounds
Comparison: Compared to other benzoic acid derivatives, 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid stands out due to its fluorination and sulfonylation, which impart unique chemical and biological properties.
Similar Compounds: Similar compounds include:
2-Chloro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
2-Bromo-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
2-Fluoro-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
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Properties
IUPAC Name |
2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c1-10-2-5-15(19-18-10)25-11-6-7-20(9-11)26(23,24)12-3-4-14(17)13(8-12)16(21)22/h2-5,8,11H,6-7,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDKZJYDVXMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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